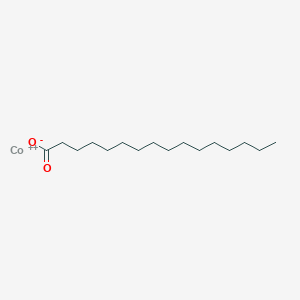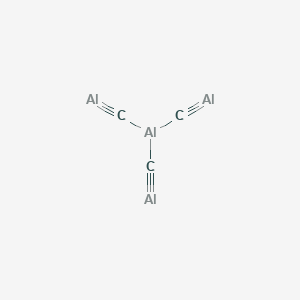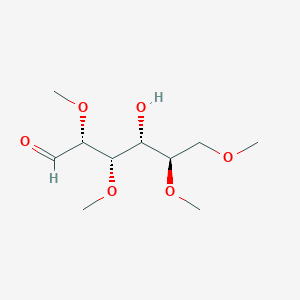
Benzene, 1-chloro-4-(phenylthio)-
概要
説明
Benzene, 1-chloro-4-(phenylthio)- is an organic compound with the chemical formula C6H5ClS. It is a colorless liquid with a pungent odor and is used in a variety of industrial and scientific applications. It is a chlorinated derivative of benzene and is known to have a wide range of applications in the fields of organic synthesis, pharmaceuticals, and analytical chemistry.
科学的研究の応用
Organometallic Chemistry and Catalysis : Benzene, 1-chloro-4-(phenylthio)-, as part of ligand structures, has been used in the synthesis of ruthenium(II) complexes. These complexes exhibit catalytic activity in the oxidation of alcohols and transfer hydrogenation of ketones, demonstrating the potential of benzene, 1-chloro-4-(phenylthio)- in catalytic applications (Saleem et al., 2013).
Phthalocyanines Synthesis : It's involved in the synthesis of unsymmetrically substituted metal-phthalocyanines. These phthalocyanines are highly soluble in organic solvents and have potential applications in materials science (Bayır et al., 2003).
Molecular Electronics : Research indicates its potential in molecular-scale electronics. For instance, molecules of benzene-1,4-dithiol, which can be related to benzene, 1-chloro-4-(phenylthio)-, have been used to study charge transport in molecular junctions, a fundamental step in the development of molecular electronics (Reed et al., 1997).
Analytical Chemistry : In analytical chemistry, derivatives of benzene, 1-chloro-4-(phenylthio)- have been used as reagents. For example, a study used a benzene metabolite, urinary S-phenylmercapturic acid (S-PMA), derived from benzene, for biological monitoring of occupational exposure to benzene (Maestri et al., 1993).
作用機序
Target of Action
It’s known that sulfides and their derivatives often interact with various enzymes and proteins within the cell, altering their function .
Mode of Action
The mode of action of 4-Chloro diphenyl sulfide involves nucleophilic substitution reactions. This compound, being an aryl halide, can undergo nucleophilic substitution via either an SN1 or SN2 pathway . The reaction involves the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion .
Biochemical Pathways
It’s known that sulfides can be involved in various biochemical processes, including the sulfur oxidation pathways . In these pathways, sulfur-oxidizing bacteria can convert sulfides into other compounds, potentially affecting the overall sulfur cycle within the environment .
Pharmacokinetics
Like other similar compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Based on its chemical structure and reactivity, it can be inferred that it might cause changes in the cellular environment due to its potential interactions with various biomolecules .
Action Environment
The action, efficacy, and stability of 4-Chloro diphenyl sulfide can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, the rate of its nucleophilic substitution reactions can be affected by the nature of the solvent and the type of nucleophile present .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-chloro-4-phenylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMZTRDJSKGOCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074506 | |
| Record name | Benzene, 1-chloro-4-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13343-26-5 | |
| Record name | p-Chlorodiphenyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013343265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Chlorodiphenyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50728 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-4-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















